molecular formula C18H26N2O5S B4934551 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine

4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine

Cat. No. B4934551
M. Wt: 382.5 g/mol
InChI Key: DULPRDWEKVJDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine exerts its pharmacological effects by inhibiting HDAC activity, leading to increased acetylation of histones and other proteins. This results in chromatin relaxation and increased gene expression, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and immune response.
Biochemical and Physiological Effects:
4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to have a wide range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and modulation of immune response. 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine is a potent and selective inhibitor of HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several future directions for research on 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine, including:
1. Development of more potent and selective HDAC inhibitors based on the structure of 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine.
2. Investigation of the role of HDAC inhibition in the regulation of immune response and inflammation.
3. Evaluation of the therapeutic potential of 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine in combination with other drugs in cancer and neurodegenerative diseases.
4. Development of new formulations of 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine to improve its solubility and stability for clinical use.
In conclusion, 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine is a potent and selective inhibitor of HDAC with potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with piperidine-4-carboxylic acid, followed by the addition of 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product can be purified through column chromatography and recrystallization to obtain high purity 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine.

Scientific Research Applications

4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, breast cancer, and prostate cancer. In neurodegenerative diseases, 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to reduce cytokine production and improve disease symptoms in animal models of rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-14-3-4-16(24-2)17(13-14)26(22,23)20-7-5-15(6-8-20)18(21)19-9-11-25-12-10-19/h3-4,13,15H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULPRDWEKVJDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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